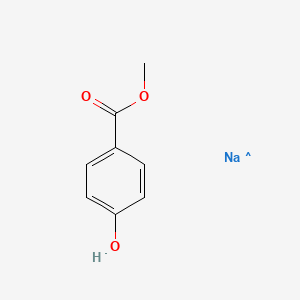
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-, methyl ester, sodium salt typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions generally include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Neutralization: The resulting methyl ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical and cosmetic standards .
化学反応の分析
Types of Reactions
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to 4-hydroxybenzoic acid and methanol in the presence of an acid or base.
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens.
Major Products
Hydrolysis: 4-hydroxybenzoic acid and methanol.
Oxidation: Quinones or other oxidized phenolic compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for calibration and validation of analytical methods.
Biology: Employed in studies of microbial growth inhibition and as a preservative in biological samples.
Medicine: Investigated for its antimicrobial properties and potential use in topical formulations.
作用機序
The antimicrobial activity of benzoic acid, 4-hydroxy-, methyl ester, sodium salt is primarily due to its ability to disrupt microbial cell membranes and inhibit enzyme activity. The compound targets the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . Additionally, it can interfere with microbial enzyme systems, further inhibiting growth and reproduction .
類似化合物との比較
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt is often compared with other parabens and phenolic compounds:
Methylparaben: Similar structure but lacks the sodium salt form, making it less soluble in water.
Ethylparaben: Slightly larger alkyl group, resulting in different solubility and antimicrobial properties.
Propylparaben: Even larger alkyl group, used in different formulations due to its distinct solubility and efficacy.
4-Hydroxybenzoic acid: The parent compound, which is less effective as a preservative due to lower solubility and antimicrobial activity.
This compound stands out due to its enhanced solubility and efficacy as a preservative, making it a preferred choice in various applications .
特性
分子式 |
C8H8NaO3 |
|---|---|
分子量 |
175.14 g/mol |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3; |
InChIキー |
KRCMKUNIILUXPF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)O.[Na] |
melting_point |
The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C |
物理的記述 |
White, hygroscopic powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















